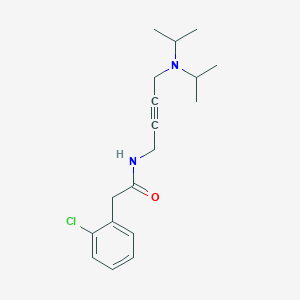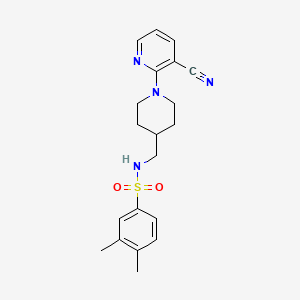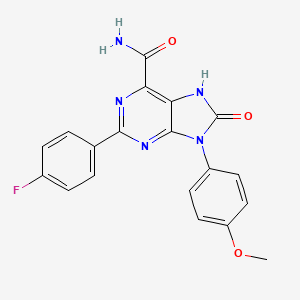
2-(4-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-(4-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide often involves steps that are meticulously designed to ensure selectivity and efficiency. A typical synthesis might involve nucleophilic substitution reactions, amidation, and cyclization steps, tailored to introduce the desired functional groups at specific positions on the purine ring. For example, the synthesis of related compounds has demonstrated the utility of orthoformate or orthopropionate in preparing substituted purines, indicating potential pathways that could be adapted for the synthesis of 2-(4-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide (Al‐Azmi et al., 2001).
Molecular Structure Analysis
The molecular structure of 2-(4-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide is characterized by its purine core, which is a bicyclic structure consisting of a fused pyrimidine and imidazole ring. The presence of fluorophenyl and methoxyphenyl groups contributes to the molecule's physicochemical properties, such as its electronic configuration and potential interactions with biological molecules. Computational studies and X-ray crystallography of similar compounds provide insights into their conformations, hydrogen bonding, and molecular interactions, suggesting the potential for detailed structural analysis of this compound as well (Trilleras et al., 2009).
Chemical Reactions and Properties
Compounds within the purine family, including 2-(4-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide, can undergo various chemical reactions, such as nucleophilic substitution, addition reactions, and cyclization. These reactions can significantly alter the compound's chemical properties and biological activities. The fluorine and methoxy groups present in the molecule can influence its reactivity, potentially affecting its interactions with enzymes and receptors (Kelley & McLean, 1986).
Applications De Recherche Scientifique
Selective Kinase Inhibition
Research on compounds structurally related to "2-(4-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide" has demonstrated potential in selective kinase inhibition, with implications for cancer therapy. For example, the development of selective inhibitors targeting the Met kinase superfamily has shown promising results in preclinical cancer models, highlighting the therapeutic potential of these molecules in oncology (G. M. Schroeder et al., 2009).
Electrochromic and Electrofluorescent Materials
Another area of application is in the development of electroactive materials. Research has explored the synthesis of polyamides containing electroactive units, which exhibit reversible electrochromic and electrofluorescent properties. These materials have potential applications in smart windows, displays, and sensors (Ningwei Sun et al., 2016).
Antimicrobial Agents
Compounds with similar structures have been investigated for their antimicrobial properties, particularly against resistant bacterial strains. The synthesis and evaluation of fluoroquinolone-based thiazolidinones, for example, have been explored for their potential as antibacterial and antifungal agents (N. Patel, S. D. Patel, 2010).
Radiotracer Development
Research has also focused on the development of radiotracers for imaging studies, such as PET scans. The synthesis of fluorinated compounds targeting specific receptors in the brain demonstrates the potential for these molecules in studying brain disorders and evaluating therapeutic interventions (†. R. Katoch-Rouse, A. Horti, 2003).
Synthesis of Fluorinated Heterocyclic Compounds
The utilization of fluorinated acrylic building blocks in the synthesis of heterocyclic compounds highlights the importance of fluorinated compounds in medicinal chemistry and material science. These methodologies offer pathways for the development of novel compounds with potential applications in various fields (G. Shi et al., 1996).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O3/c1-28-13-8-6-12(7-9-13)25-18-15(23-19(25)27)14(16(21)26)22-17(24-18)10-2-4-11(20)5-3-10/h2-9H,1H3,(H2,21,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOMBPYGJWUELG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(naphthalen-2-ylmethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2487986.png)
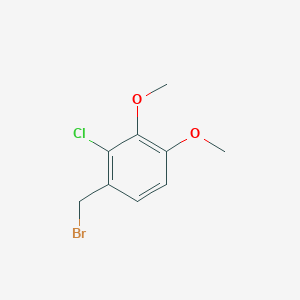
![[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2487989.png)
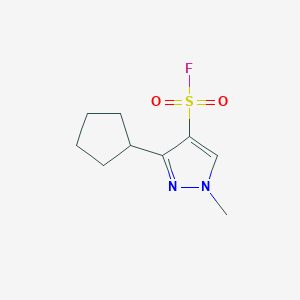
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2487992.png)
![1-(2,3-Dimethylphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2487993.png)
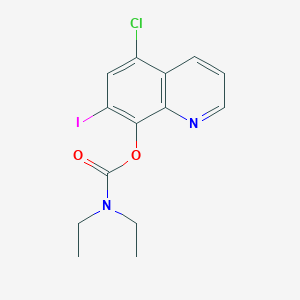
![2-[(3-Chloro-4-methoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2487999.png)
![[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B2488001.png)
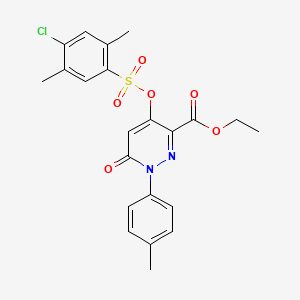
![1-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B2488004.png)

